REACTION_CXSMILES
|
[N+:1]([C:4]1[C:10]([OH:11])=[C:9]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:7][C:5]=1[OH:6])([O-:3])=[O:2].S(=O)(=O)(O)O.[N+:20]([O-])([OH:22])=[O:21]>>[C:4]1([C:5]([OH:6])=[C:7]([N+:20]([O-:22])=[O:21])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[OH:11])[N+:1]([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC(=C1O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O.[N+](=O)(O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1([N+](=O)[O-])=C(O)C([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |